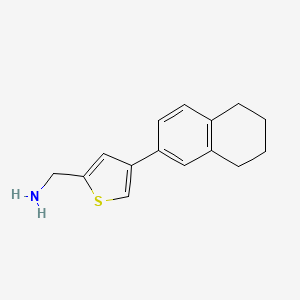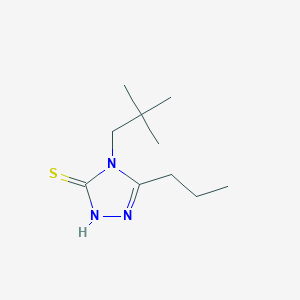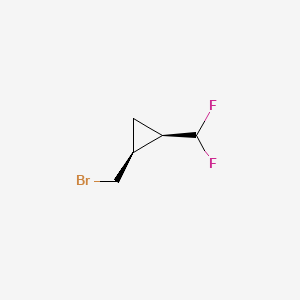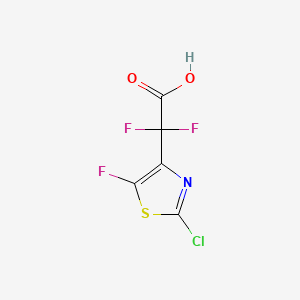
(2R,5R)-2,5-dimethylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-2,5-dimethylmorpholin-3-one is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of two chiral centers at the 2 and 5 positions of the morpholine ring gives rise to its specific (2R,5R) configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-dimethylmorpholin-3-one can be achieved through various synthetic routes. One common method involves the diastereoselective reduction of diketones. For instance, the reduction of (2,5)-hexanedione using specific reducing agents under controlled conditions can yield this compound with high enantiomeric and diastereomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, specific temperature and pH conditions, and continuous monitoring to maintain the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-2,5-dimethylmorpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different stereoisomers or related compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(2R,5R)-2,5-dimethylmorpholin-3-one has diverse applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (2R,5R)-2,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5S)-2,5-dimethylmorpholin-3-one: This stereoisomer has different chiral centers, leading to distinct chemical and biological properties.
(2R,5S)-2,5-dimethylmorpholin-3-one: Another stereoisomer with different stereochemistry, affecting its reactivity and applications.
(2S,5R)-2,5-dimethylmorpholin-3-one: Similar to the above, this compound has unique properties due to its specific chiral configuration.
Highlighting Uniqueness
The uniqueness of (2R,5R)-2,5-dimethylmorpholin-3-one lies in its specific (2R,5R) configuration, which imparts distinct stereochemical properties. This configuration influences its reactivity, binding affinity, and overall behavior in various chemical and biological systems, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(2R,5R)-2,5-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-9-5(2)6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m1/s1 |
Clé InChI |
PXUHHGXEYLACSR-RFZPGFLSSA-N |
SMILES isomérique |
C[C@@H]1CO[C@@H](C(=O)N1)C |
SMILES canonique |
CC1COC(C(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


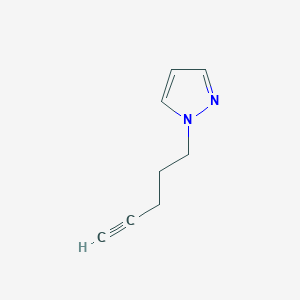
![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)



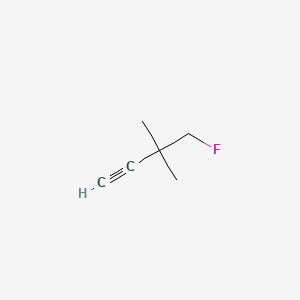
![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)
![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)


